N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC15451586
Molecular Formula: C22H20F3N3O4
Molecular Weight: 447.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H20F3N3O4 |
|---|---|
| Molecular Weight | 447.4 g/mol |
| IUPAC Name | N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-5,7-dihydroindol-3-yl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C22H20F3N3O4/c1-20(2)9-15-17(16(29)10-20)21(22(23,24)25,27-18(30)13-5-3-7-26-11-13)19(31)28(15)12-14-6-4-8-32-14/h3-8,11H,9-10,12H2,1-2H3,(H,27,30) |
| Standard InChI Key | KQGBIKZOMNKLOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC2=C(C(=O)C1)C(C(=O)N2CC3=CC=CO3)(C(F)(F)F)NC(=O)C4=CN=CC=C4)C |
Introduction
N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates diverse structural elements, including a furan ring, an indole moiety, and a trifluoromethyl group, which contribute to its pharmacological properties.
Synthesis and Chemical Reactions
The synthesis of N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide involves several key steps that require precise control over reaction conditions to achieve high yields and purity. The use of palladium catalysts is critical for effective coupling reactions.
Synthesis Steps
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Initial Formation of Indole Moiety: The synthesis begins with the formation of the indole core, which involves the reaction of appropriate precursors under controlled conditions.
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Introduction of Furan Ring: The furan-2-ylmethyl group is introduced through a series of reactions that require careful optimization.
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Trifluoromethyl Group Addition: The trifluoromethyl group is incorporated to enhance lipophilicity and stability.
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Final Coupling with Pyridine-3-carboxamide: The final step involves coupling the indole derivative with pyridine-3-carboxamide to form the target compound.
Biological Activities and Potential Applications
Preliminary studies suggest that this compound exhibits potential interactions with specific enzymes and receptors, leading to possible therapeutic effects in areas such as cancer treatment and neuroprotection. The trifluoromethyl group plays a crucial role in enhancing these biological activities by increasing the compound's ability to penetrate biological membranes.
Potential Applications
| Field | Potential Use |
|---|---|
| Cancer Treatment | Potential anticancer agent due to interactions with cellular targets |
| Neuroprotection | May offer neuroprotective effects by modulating specific receptors or enzymes |
| Materials Science | Unique structural features could be exploited in materials development |
Comparison with Similar Compounds
Several compounds share structural similarities with N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]pyridine-3-carboxamide, but they differ in specific functional groups that can alter their biological activity and pharmacokinetics.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[1-(furan-2-ylnitro)-6-methylindole] | Contains a nitro group instead of trifluoromethyl | Potentially different biological activity due to electron-withdrawing nature |
| N-[1-(furan-methyl)-indole] | Lacks additional functional groups | Simpler structure may result in different pharmacokinetics |
| N-[1-(furan-acetyl)-indole] | Acetyl substitution instead of carboxamide | Different solubility and stability characteristics |
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